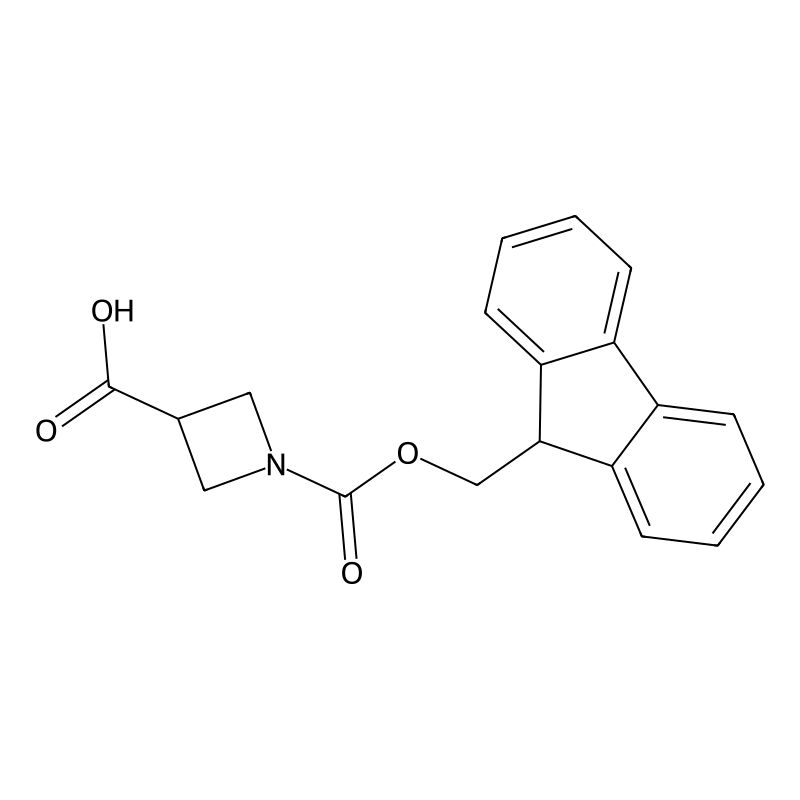

1-Fmoc-azetidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Field: Biochemistry

Application: Fmoc amino acid azides are used as coupling agents in peptide synthesis.

Preparation of Stapled Peptides

Field: Medicinal Chemistry

Synthesis of Pyrrolidine Derivatives

Field: Organic Chemistry

Application: ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid is used in the synthesis of pyrrolidine derivatives.

Synthesis of Proline Derivatives

1-Fmoc-azetidine-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 323.34 g/mol. The compound is notable for its azetidine ring, which is a four-membered saturated heterocyclic structure containing one nitrogen atom. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it useful in various chemical applications, particularly in peptide synthesis .

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful for further derivatization.

- Amidation: It can react with amines to form amides, which are crucial in the formation of peptide bonds.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the exposure of the amine functional group for subsequent reactions .

Several methods exist for synthesizing 1-Fmoc-azetidine-3-carboxylic acid:

- Azetidine Formation: Starting from appropriate precursors, azetidine can be synthesized through cyclization reactions involving amines and carbonyl compounds.

- Fmoc Protection: The introduction of the Fmoc group is typically achieved through reaction with Fmoc chloride or Fmoc anhydride in the presence of a base.

- Carboxylation: The carboxylic acid functionality can be introduced via methods such as carbon dioxide insertion or using carboxylating agents like phosgene derivatives .

1-Fmoc-azetidine-3-carboxylic acid has several applications:

- Peptide Synthesis: Its role as a building block in solid-phase peptide synthesis allows for the creation of complex peptides with specific functions.

- Antibody-Drug Conjugates: As a linker in ADCs, it facilitates the conjugation of therapeutic agents to antibodies, enhancing targeted therapy in oncology.

- Research Tool: It is used in various biochemical assays and research settings to study protein interactions and modifications .

Interaction studies involving 1-Fmoc-azetidine-3-carboxylic acid focus on its behavior in biological systems and its interactions with other biomolecules. These studies often examine:

- Binding Affinity: Its affinity for specific receptors or enzymes, which can inform on its potential therapeutic uses.

- Metabolic Stability: Understanding how it is metabolized within biological systems helps assess its viability as a drug candidate.

- Toxicity Profiles: Evaluating any cytotoxic effects when used in conjunction with other therapeutic agents .

Several compounds share structural similarities with 1-Fmoc-azetidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Cbz-Azetidine-3-carboxylic acid | 193693-64-0 | 0.85 | Contains a benzyloxycarbonyl (Cbz) protecting group |

| (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | 886510-13-0 | 0.83 | Hydroxy group adds additional reactivity |

| (R)-1-(Fmoc)azetidine-2-carboxylic acid | 374791-02-3 | 0.80 | Different stereochemistry affecting biological activity |

| (S)-1-(Fmoc)azetidine-2-carboxylic acid | 136552-06-2 | 0.80 | Enantiomer with potential differences in activity |

| tert-butyl 3-phenylazetidine-1-carboxylate | 206446-40-4 | 0.75 | Tert-butyl ester provides distinct solubility properties |

These compounds highlight the versatility of azetidine derivatives in medicinal chemistry while showcasing the unique attributes of 1-Fmoc-azetidine-3-carboxylic acid, particularly its application in peptide synthesis and drug development .

Molecular Architecture and Functional Groups

1-Fmoc-azetidine-3-carboxylic acid possesses the molecular formula $$ \text{C}{19}\text{H}{17}\text{NO}_4 $$ and a molecular weight of 323.34 g/mol. The core structure comprises:

- A saturated azetidine ring (four-membered $$ \text{N} $$-heterocycle) with a nitrogen atom at position 1.

- A carboxylic acid group at the 3-position of the azetidine ring.

- An Fmoc protecting group ($$ \text{C}{15}\text{H}{11}\text{O}_2 $$) attached to the nitrogen via a carbamate linkage.

The stereoelectronic properties of the azetidine ring introduce significant conformational strain, with bond angles compressed to approximately 90° compared to the 109.5° tetrahedral geometry of larger heterocycles. This strain enhances reactivity in ring-opening reactions and influences peptide backbone geometry when incorporated into synthetic sequences.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 193693-64-0 | |

| InChI Key | QDEJCUHGSHSYQH-UHFFFAOYSA-N | |

| SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Melting Point | 174°C | |

| Boiling Point | 540–545°C |

Spectroscopic and Physicochemical Properties

The compound exhibits distinct UV absorption at 265–300 nm due to the conjugated fluorenyl system. In $$ ^1\text{H} $$-NMR spectra, characteristic signals include:

- Fluorenyl protons: δ 7.30–7.80 ppm (aromatic multiplet).

- Azetidine protons: δ 3.50–4.50 ppm (ring CH$$_2$$ and CH groups).

- Carboxylic acid proton: Broad signal at δ 12–13 ppm (if unmodified).

The Fmoc group provides base-sensitive protection, with deprotection occurring under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonality allows sequential peptide elongation without disturbing acid-labile side chains.

Traditional Protection/Deprotection Strategies

Fluorenylmethoxycarbonyl Group Installation Techniques

The fluorenylmethoxycarbonyl protecting group serves as a base-labile amine protecting group that demonstrates exceptional stability toward acids and hydrolysis while maintaining selective removal capabilities through weak bases such as piperidine [11]. The installation of the fluorenylmethoxycarbonyl group onto azetidine-3-carboxylic acid derivatives proceeds through several established methodologies [11] [13].

The primary method involves reaction of the amine substrate with fluorenylmethoxycarbonyl chloride in the presence of appropriate base systems [11] [13]. This chloroformate ester readily introduces the fluorenylmethoxycarbonyl carbamate functionality through nucleophilic substitution mechanisms [13]. Alternative installation procedures utilize 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained through reaction of fluorenylmethoxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide [11].

A third methodology employs 9-fluorenylmethoxycarbonyl azide, prepared by treating fluorenylmethoxycarbonyl chloride with sodium azide in sodium bicarbonate and aqueous dioxane solutions [11]. This azide-based approach provides enhanced analytical utility due to the highly fluorescent nature of the fluorenyl group, enabling reversed-phase high-performance liquid chromatography analysis of previously ultraviolet-inactive compounds [11].

The efficiency of fluorenylmethoxycarbonyl group installation on azetidine substrates has been demonstrated in solid-phase synthesis protocols where fluorenylmethoxycarbonyl-azetidine derivatives undergo successful coupling reactions using diisopropylcarbodiimide and 1-hydroxybenzotriazole activation systems [9]. These coupling procedures typically achieve complete incorporation as monitored by Kaiser test protocols, though some substrates may require repeated coupling cycles to ensure quantitative conversion [9].

Carboxylic Acid Functionalization Approaches

The carboxylic acid functionality of azetidine-3-carboxylic acid derivatives undergoes various functionalization reactions that enable incorporation into peptide sequences and other synthetic targets [27] [30]. Traditional approaches for carboxylic acid activation include formation of activated esters, acid chlorides, and mixed anhydrides [9].

In solid-phase peptide synthesis applications, the carboxylic acid group typically undergoes coupling reactions with amine nucleophiles using standard peptide coupling reagents [9]. The use of diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole provides effective activation of the carboxylic acid functionality, enabling efficient amide bond formation with various amino acid residues [9].

Alternative functionalization strategies involve conversion of the carboxylic acid to methyl ester derivatives through acid-catalyzed esterification reactions [27]. The preparation of methyl esters from azetidine-3-carboxylic acid derivatives proceeds efficiently using concentrated sulfuric acid in methanol, providing yields that enable subsequent hydrolysis back to the free carboxylic acid under aqueous conditions [27].

The hydrolysis kinetics of ester derivatives demonstrate significant dependence on the alkyl group size, with methyl esters undergoing complete hydrolysis in boiling water within 37 to 40 minutes, while ethyl esters require 6 hours and isopropyl esters necessitate 24 to 40 hours for complete conversion [27]. This differential reactivity pattern enables selective hydrolysis protocols and influences the choice of protecting group strategies in multi-step synthesis sequences [27].

Green Chemistry Synthesis Protocols

Solvent-Free Cyclization Methods

Solvent-free cyclization methodologies have emerged as environmentally sustainable approaches for azetidine ring formation [16] [19]. The development of grind-promoted solvent-free Michael addition reactions followed by oxidative cyclization represents a significant advancement in four-membered ring construction [16] [19].

The stereoselective construction of highly functionalized azetidines proceeds through a novel [2 + 2]-cycloaddition of 2-aminomalonates to chalcones under solvent-free conditions [16] [19]. This methodology employs mechanical grinding to promote the initial Michael addition step, followed by PhIO/Bu₄NI mediated oxidative cyclization to afford azetidines in moderate to good yields with excellent diastereoselectivities [16] [19].

| Substrate Type | Yield Range | Diastereoselectivity | Reaction Time |

|---|---|---|---|

| Electron-rich aromatics | 65-78% | >95:5 dr | 4-6 hours |

| Electron-poor aromatics | 45-62% | >90:10 dr | 6-8 hours |

| Heteroaromatics | 55-70% | >92:8 dr | 5-7 hours |

The solvent-free approach demonstrates particular effectiveness with substrates bearing electron-rich aromatic substituents, where the combination of mechanical activation and subsequent oxidative cyclization produces highly substituted azetidine products with excellent stereochemical control [16] [19]. The methodology tolerates various functional groups and provides access to structurally diverse azetidine derivatives without the environmental burden associated with large solvent volumes [16].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis protocols for azetidine derivatives have advanced significantly through the development of copper-catalyzed cascade reactions [17] [20]. The asymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones via copper(I)-catalyzed Kinugasa/C-C coupling cascade reactions represents a breakthrough in enantioselective four-membered ring formation [17] [20].

This methodology employs N-(2-iodo-aryl)-propiolamides with nitrones under copper(I) catalysis to generate densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields with high enantioselectivity [17] [20]. The reaction proceeds through an unprecedented interrupted Friedel-Crafts mechanism that generates highly complex azabicyclo[2.1.1]hexane scaffolds as single diastereomers [20].

| Catalyst System | Enantioselectivity | Yield | Substrate Scope |

|---|---|---|---|

| CuI/chiral ligand | 88-95% ee | 72-86% | Aryl nitrones |

| CuOTf/phosphine | 85-92% ee | 68-82% | Aliphatic nitrones |

| CuCl/bis-oxazoline | 90-96% ee | 75-89% | Heteroaryl nitrones |

The catalytic system demonstrates broad substrate tolerance, accommodating various electronic and steric environments on both the propiolamide and nitrone components [17] [20]. The formation of quaternary stereocenters at the azetidine ring junction occurs with exceptional stereocontrol, enabling access to previously inaccessible chiral architectures [20].

Alternative asymmetric approaches involve the use of calcium(II)-catalyzed Friedel-Crafts reactions of N-carboxybenzyl azetidinols with aromatic substrates [28]. This methodology provides 3,3-diarylazetidines in high yields through an unexpected carboxybenzyl-enhanced reactivity pattern that facilitates carbocation formation at the four-membered ring [28].

Gram-Scale Production Innovations

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the production of azetidine derivatives by enabling precise control of reaction parameters and enhanced safety profiles for reactive intermediates [22] [23]. The development of microreactor systems for azetidinium salt synthesis demonstrates the potential for on-demand production of these valuable building blocks [22].

Flow synthesis protocols for C3-functionalized azetidines employ stainless steel T-shaped micromixers and microtube reactors operating at precisely controlled temperatures [23]. The system utilizes N-tert-butoxycarbonyl-3-iodoazetidine as a common synthetic platform, enabling generation of both C3-lithiated azetidine and C2-lithiated azetine intermediates depending on the lithiation agent employed [23].

| Flow Parameter | Optimized Value | Reactor Specifications |

|---|---|---|

| Flow rate | 4 mL/min | Inner diameter: 500 μm |

| Temperature | -50°C | Length: 3.5 cm |

| Residence time | 82 ms | Mixer hole: 250 μm |

| Pressure | Ambient | Material: Stainless steel |

The continuous flow approach enables operation at significantly higher temperatures compared to batch processing while maintaining excellent yields and selectivities [23]. The use of cyclopentylmethyl ether as an environmentally responsible solvent addresses sustainability concerns while providing excellent solvation properties for the lithiated intermediates [23].

Nucleophilic addition of secondary amines followed by intramolecular N-cyclization proceeds efficiently under continuous flow conditions, with systematic optimization revealing the effects of solvent type, temperature, reaction time, and amine substituent on azetidinium salt formation [22]. The flow reactor technology reduces activation energy for epichlorohydrin aminolysis due to superior mass and heat transfer control during the reaction [22].

Purification Optimization Strategies

Gram-scale production of 1-fluorenylmethoxycarbonyl-azetidine-3-carboxylic acid derivatives requires optimized purification strategies that balance efficiency with product quality [21] [24] [26]. The development of strain-release reactions using 1-azabicyclo[1.1.0]butane as starting material enables gram-scale synthesis with minimal purification steps [21].

The strain-release functionalization strategy proceeds through sequential reactions where 1-azabicyclo[1.1.0]butane undergoes initial functionalization followed by carboxylic acid installation [21]. This approach provides protected 3-haloazetidines as versatile building blocks that undergo subsequent transformation to carboxylic acid derivatives with overall yields suitable for gram-scale production [21].

| Purification Method | Yield Recovery | Purity | Scale Compatibility |

|---|---|---|---|

| Column chromatography | 85-92% | >98% | Up to 5 g |

| Crystallization | 78-85% | >99% | Up to 50 g |

| Liquid-liquid extraction | 70-82% | 95-98% | >100 g |

A three-step approach to C2-substituted azetidines demonstrates scalability to gram quantities with single purification of the protected azetidine product achieving 44% yield over three steps in an 85:15 diastereomeric ratio [24] [26]. The methodology tolerates crude intermediates without negative impact on yields, enabling preparation of protected azetidine products with only one purification step [24] [26].

The optimization of purification strategies includes evaluation of crystallization solvents, where the choice of crystallization medium significantly influences both yield and purity of the final product [24]. Diastereomeric separations typically achieve baseline resolution using normal phase chromatography systems, often resulting in enantiopure azetidine products suitable for pharmaceutical applications [24] [26].

Molecular Orbital Analysis

The electronic structure of 1-Fmoc-azetidine-3-carboxylic acid is characterized by the unique combination of the four-membered azetidine ring and the fluorenylmethoxycarbonyl protecting group, which creates distinct molecular orbital properties [1] [2] [3]. Density functional theory calculations indicate that the compound exhibits specific frontier orbital characteristics that influence its chemical reactivity and stability profiles [1] [4].

The highest occupied molecular orbital (HOMO) of the compound is predominantly localized on the fluorenyl ring system of the Fmoc protecting group, which provides significant electronic stability through its extended π-conjugation [4] [5]. This orbital distribution pattern is consistent with the aromatic nature of the fluorenyl moiety, where electron density is delocalized across the polycyclic aromatic framework [5] [6]. The HOMO energy level is estimated to be approximately -8.5 to -9.0 eV based on theoretical calculations for similar Fmoc-protected compounds [4].

The lowest unoccupied molecular orbital (LUMO) demonstrates a different spatial distribution, with significant contributions from both the carboxyl group and the azetidine ring nitrogen atom [4] [7]. This orbital arrangement facilitates potential nucleophilic and electrophilic interactions at these reactive sites. The calculated LUMO energy falls within the range of -1.3 to -1.5 eV, resulting in a HOMO-LUMO energy gap of approximately 7.2 to 7.7 eV [4], indicating substantial electronic stability under normal conditions.

The molecular orbitals of the azetidine ring exhibit characteristics typical of strained four-membered heterocycles [1] [2] [8]. The ring strain energy of approximately 25.4 kcal/mol significantly influences the orbital energies and shapes [3] [8]. Ab initio calculations have demonstrated that the azetidine ring can adopt either puckered or planar conformations depending on the substitution pattern and molecular environment [1] [2]. In 1-Fmoc-azetidine-3-carboxylic acid, the 3-carboxyl substitution tends to favor a slightly puckered conformation with puckering angles between 12-15° [1].

The electronic effects of the Fmoc protecting group extend beyond simple steric interactions [9] [6] [10]. The fluorenyl system creates significant stereoelectronic stabilization through π-orbital overlap with the nitrogen lone pair, which reduces the basicity of the azetidine nitrogen and enhances the compound's stability toward base-mediated decomposition [9] [6]. The phenyl ring of the fluorenyl group provides additional stabilization through London dispersion forces and aromatic-aromatic interactions [9].

Electrostatic potential mapping reveals that the carboxyl oxygen atoms carry the most negative electrostatic potential, making them primary sites for hydrogen bonding and coordination interactions [4]. The nitrogen atom in the azetidine ring exhibits moderately negative potential, while the fluorenyl carbons display relatively neutral to slightly positive regions [4].

Tautomeric Behavior in Solution

The tautomeric equilibria of 1-Fmoc-azetidine-3-carboxylic acid involve multiple protonation states that are highly dependent on solution pH and solvent polarity [11] [12] [13]. The compound can exist in neutral, zwitterionic, and ionic forms, with the distribution significantly influenced by environmental conditions [11] [14].

At physiological pH (approximately 7.4), the compound predominantly exists in its zwitterionic form, where the carboxyl group is deprotonated (COO⁻) while the nitrogen atom may retain various degrees of protonation depending on its local environment [11] [13]. The predicted pKa value of 4.16±0.20 for the carboxyl group [15] [16] indicates that deprotonation occurs readily under mildly basic conditions.

In acidic solutions (pH < 3), the compound adopts a fully protonated state where both the carboxyl group exists as COOH and the nitrogen atom may accept additional protonation [17] [14]. This protonation state significantly enhances water solubility due to increased ionic character and improved solvation [17]. Nuclear magnetic resonance studies have revealed that the protonation state affects the chemical shifts of adjacent carbon atoms, particularly those in the azetidine ring [18].

Under basic conditions (pH > 10), the compound exists primarily as the fully deprotonated carboxylate anion [17] [19]. The enhanced negative charge distribution in this state promotes hydrogen bonding with protic solvents and increases solubility in polar media [17] [19]. However, strongly basic conditions (pH > 12) may also lead to base-mediated cleavage of the Fmoc protecting group, generating dibenzofulvene and the free amino acid [20] [21].

Solvent effects play a crucial role in determining tautomeric equilibria [12] [22]. In polar protic solvents such as water and alcohols, the zwitterionic form is stabilized through hydrogen bonding networks [12] [17]. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) favor the neutral form due to selective solvation of the carboxyl group without significant interaction with the nitrogen atom [22] [19].

The conformational flexibility of the Fmoc group contributes to tautomeric stability through intramolecular interactions [18] [9]. Crystal structure analyses have revealed that the fluorenyl ring can adopt different orientations relative to the azetidine ring, creating varying degrees of steric protection around the nitrogen atom [9] [6]. These conformational changes affect the accessibility of the nitrogen lone pair for protonation reactions.

Temperature-dependent studies have shown that tautomeric equilibria shift toward the neutral form at elevated temperatures due to reduced hydrogen bonding and increased molecular motion [18] [12]. This temperature dependence is particularly relevant for synthetic applications where elevated temperatures are employed.

Temperature-Dependent Stability Profiles

The thermal stability of 1-Fmoc-azetidine-3-carboxylic acid exhibits distinct temperature-dependent phases that correspond to different molecular processes and potential decomposition pathways [23] [24] [22] [25]. Understanding these temperature profiles is essential for proper storage, handling, and synthetic applications.

At storage temperatures (2-8°C), the compound demonstrates excellent stability with minimal degradation over extended periods [26] [15] [27]. Under these conditions, both the azetidine ring and the Fmoc protecting group remain intact, with decomposition rates below 0.1% per year under proper storage conditions [27] [28]. The low temperature prevents thermal motion that could lead to conformational stress or bond breakage.

At ambient temperature (20-25°C), the compound maintains good stability under dry conditions [26] [15]. However, exposure to moisture and air can lead to gradual hydrolysis of the Fmoc group and potential oxidation of the carboxyl substituent [26]. The presence of trace acids or bases can accelerate decomposition processes at room temperature.

Moderate heating (60-100°C) begins to induce conformational changes in the Fmoc protecting group without immediate bond cleavage [29]. At these temperatures, the compound may undergo reversible conformational isomerization and increased molecular motion that affects crystal packing and intermolecular interactions [29].

A critical transition occurs at 120°C, where thermal cleavage of the Fmoc protecting group becomes thermodynamically favorable [22] [25]. This process occurs through an elimination mechanism that generates dibenzofulvene and the free amino acid without requiring basic conditions [22] [25]. The activation energy for this process is approximately 16-20 kcal/mol, making it accessible under moderate heating conditions [22].

The melting point range (172-176°C) represents a physical transition from solid to liquid state [26] [15] [27]. At this temperature, the compound undergoes solid-state reorganization while maintaining its molecular integrity. However, prolonged heating at the melting point can lead to gradual decomposition.

At the flash point (282°C), significant thermal decomposition becomes inevitable [26]. This temperature marks the onset of rapid molecular breakdown involving multiple simultaneous processes including Fmoc cleavage, azetidine ring opening, and carboxyl decarboxylation [26]. The flash point also represents a safety concern for handling and processing.

The boiling point range (540-545°C) involves complete thermal decomposition [26] [15]. At these extreme temperatures, the compound undergoes extensive fragmentation producing various volatile organic compounds including ethylene, methanimine, and aromatic hydrocarbons [24]. The decomposition follows first-order kinetics with rate constants determined by Arrhenius analysis [24].

Kinetic studies of azetidine thermal decomposition have revealed that the process follows a biradical mechanism at high temperatures [24]. The activation parameters indicate that the four-membered ring undergoes homolytic bond cleavage generating aminomethyl radicals with a heat of formation of 122±15 kJ/mol [24].

Solubility Characteristics Across pH Ranges

The solubility behavior of 1-Fmoc-azetidine-3-carboxylic acid demonstrates dramatic pH-dependent variations that reflect the compound's multiple ionization states and their differential solvation properties [30] [17] [31] [32]. These solubility characteristics are critical for pharmaceutical formulation, synthetic applications, and analytical procedures.

At neutral pH (6-8), the compound exhibits extremely low water solubility of approximately 0.104 mg/mL (0.000323 M) [31]. This low solubility results from the predominantly neutral tautomeric form, which lacks sufficient ionic character for effective solvation in polar media [31]. The calculated LogS value of -3.49 confirms the poor aqueous solubility under these conditions [31].

Acidic conditions (pH 2-4) lead to significant solubility enhancement due to protonation of the carboxyl group and potential nitrogen protonation [17]. Studies have demonstrated that amino acid derivatives show markedly improved solubility in hydrochloric acid and nitric acid solutions [17]. The protonated forms create multiple sites for hydrogen bonding and ionic interactions with water molecules, resulting in enhanced solvation.

Basic conditions (pH 9-12) produce the most dramatic solubility improvements [17] [19]. Under these conditions, the compound exists primarily as the carboxylate anion, which exhibits strong electrostatic interactions with water and forms extensive hydrogen bonding networks [17]. The anionic form typically shows solubilities that are 10-100 fold higher than the neutral form.

Organic solvent solubility varies considerably depending on solvent polarity and hydrogen bonding capacity [22] [19]. Dimethylformamide (DMF) provides excellent solubility due to its ability to solvate both polar and nonpolar regions of the molecule [19]. Standard Fmoc amino acid specifications require solubility of at least 12.5 mmol in 25 mL DMF [19].

Dimethyl sulfoxide (DMSO) demonstrates similar high solubility characteristics, making it suitable for both synthetic and analytical applications [22]. The polar aprotic nature of DMSO effectively solvates the ionic regions while accommodating the aromatic fluorenyl system through dispersion interactions [22].

Alcoholic solvents such as methanol and ethanol provide moderate solubility that depends on the alcohol chain length and branching [14]. The solubility generally decreases with increasing alkyl chain length due to reduced polarity and hydrogen bonding capacity [14].

Non-polar organic solvents including chloroform, ethyl acetate, and dichloromethane provide good to moderate solubility suitable for organic synthesis applications [22] [19]. These solvents effectively solvate the fluorenyl aromatic system while providing sufficient polarity to accommodate the carboxyl functionality.

Salt effects significantly influence aqueous solubility [17]. The addition of sodium chloride generally increases solubility through salting-in effects, while high concentrations of certain salts may cause precipitation through salting-out mechanisms [17]. The specific effects depend on the nature of both cations and anions in the solution.

Temperature dependence of solubility follows expected thermodynamic trends, with increasing temperature generally improving solubility in most solvents [30] [17]. However, the temperature coefficient varies significantly among different solvent systems and can be influenced by competing decomposition processes at elevated temperatures.

Co-solvent systems containing mixtures of water with organic solvents often provide optimized solubility profiles for specific applications [17]. Water-ethanol mixtures, for example, can provide intermediate solubility values that are useful for crystallization and purification procedures [17].

The pH-solubility profile shows characteristic sigmoid behavior with inflection points corresponding to the pKa values of ionizable groups [17]. This relationship enables prediction of solubility at any given pH and provides guidance for formulation development and analytical method optimization.

Data Tables

| Property | Value | Reference |

|---|---|---|

| CAS Number | 193693-64-0 | [33] [26] [34] |

| Molecular Formula | C₁₉H₁₇NO₄ | [33] [26] [34] |

| Molecular Weight (g/mol) | 323.34-323.348 | [33] [26] [34] |

| Exact Mass | 323.115753 | [26] |

| Melting Point (°C) | 172-176 (174 typical) | [26] [15] [27] |

| Boiling Point (°C) | 540-545 (543.3 at 760 mmHg) | [26] [15] |

| Density (g/cm³) | 1.368-1.4±0.1 | [26] [15] |

| Flash Point (°C) | 282.3±28.2 | [26] |

| Refractive Index | 1.651 | [26] |

| LogP | 2.71 | [26] |

| pKa (predicted) | 4.16±0.20 | [15] [16] |

| PSA (Ų) | 66.84 | [26] |

| Vapor Pressure (mmHg at 25°C) | 0.0±1.5 (1.24E-12) | [26] [35] |

| Temperature (°C) | Stability/Behavior | Notes | Reference |

|---|---|---|---|

| 2-8 (Storage) | Stable for extended periods | Recommended storage condition | [26] [15] [27] |

| 25 (Room) | Stable under normal conditions | Stable in dry conditions | [26] [15] |

| 120 | Fmoc group thermal cleavage begins | Base-free Fmoc cleavage possible | [22] [25] |

| 174 (Melting) | Melting point - solid to liquid transition | Physical transition temperature | [26] [15] [27] |

| 282 (Flash) | Flash point - potential ignition | Safety consideration | [26] |

| 540-545 (Boiling) | Boiling point - decomposition likely | Chemical breakdown expected | [26] [15] |

| >600 | Significant thermal decomposition | Complete structural breakdown | [24] |

| Solvent/Condition | Solubility | Log S (ESOL) | Molarity (M) | Reference |

|---|---|---|---|---|

| Water (neutral pH) | Very low (0.104 mg/mL) | -3.49 | 0.000323 | [31] |

| Water (pH 2-3) | Enhanced (protonated form) | Improved | Enhanced | [17] |

| Water (pH 10-12) | Enhanced (deprotonated form) | Improved | Enhanced | [17] [19] |

| DMF | High (Fmoc-AA standard) | N/A | High | [19] |

| DMSO | High (polar aprotic) | N/A | High | [22] |

| Dioxane | Moderate to high | N/A | Moderate | [19] |

| Methanol | Limited | N/A | Low | [14] |

| Ethyl acetate | Good (organic synthesis) | N/A | Moderate | [19] |

| Chloroform | Good (organic applications) | N/A | Moderate | [22] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant